molecular formula C13H15NO4 B14339440 5-(4-Allyl-2-methoxyphenoxy)-2-oxazolidinone CAS No. 101932-27-8

5-(4-Allyl-2-methoxyphenoxy)-2-oxazolidinone

Cat. No.: B14339440
CAS No.: 101932-27-8
M. Wt: 249.26 g/mol
InChI Key: FUCXGNBOTPVNQT-UHFFFAOYSA-N
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Description

5-(4-Allyl-2-methoxyphenoxy)-2-oxazolidinone is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes an oxazolidinone ring and an allyl group attached to a methoxyphenoxy moiety. Its chemical properties make it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Allyl-2-methoxyphenoxy)-2-oxazolidinone typically involves the reaction of 4-allyl-2-methoxyphenol with an appropriate oxazolidinone precursor. One common method includes the use of 2-(4-allyl-2-methoxyphenoxy)acetohydrazide, which is refluxed with different aromatic acid chlorides and cinnamyl chloride in the presence of ammonium thiocyanate and acetone . The reaction is carried out at elevated temperatures (around 80°C) for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Allyl-2-methoxyphenoxy)-2-oxazolidinone undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The oxazolidinone ring can be reduced under specific conditions to yield amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, aldehydes

    Reduction: Amines

    Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

5-(4-Allyl-2-methoxyphenoxy)-2-oxazolidinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Allyl-2-methoxyphenoxy)-2-oxazolidinone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit monoamine oxidase, an enzyme involved in the degradation of neurotransmitters . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function. Additionally, it has been found to modulate the activity of other enzymes and proteins involved in metabolic pathways, contributing to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Allyl-2-methoxyphenoxy)-2-oxazolidinone stands out due to its unique combination of an oxazolidinone ring and an allyl group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry.

Properties

CAS No.

101932-27-8

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

5-(2-methoxy-4-prop-2-enylphenoxy)-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H15NO4/c1-3-4-9-5-6-10(11(7-9)16-2)17-12-8-14-13(15)18-12/h3,5-7,12H,1,4,8H2,2H3,(H,14,15)

InChI Key

FUCXGNBOTPVNQT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OC2CNC(=O)O2

Origin of Product

United States

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